molecular formula C12H13IO B2600927 1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 156329-82-7

1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2600927
CAS No.: 156329-82-7
M. Wt: 300.139
InChI Key: NWVNJLPBHXCMMV-UHFFFAOYSA-N
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Description

1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane is a chemical compound characterized by its unique bicyclic structure. The compound features an iodine atom and a methoxyphenyl group attached to a bicyclo[1.1.1]pentane framework. This structure imparts distinct chemical properties and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

The synthesis of 1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane finds applications in various scientific research domains:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound is used in the development of bioactive molecules and probes for studying biological processes.

    Medicine: Research explores its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The iodine atom and methoxyphenyl group contribute to its binding affinity and specificity. Pathways involved may include signal transduction, metabolic processes, and molecular recognition .

Comparison with Similar Compounds

1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting chemical behavior.

Properties

IUPAC Name

1-iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO/c1-14-10-4-2-9(3-5-10)11-6-12(13,7-11)8-11/h2-5H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVNJLPBHXCMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C23CC(C2)(C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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